molecular formula C20H19ClN2O4S3 B2477635 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955224-53-0

5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2477635
CAS No.: 955224-53-0
M. Wt: 483.01
InChI Key: QPRXNKTWTOYNGI-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS 955224-53-0) is a synthetic organic compound of significant interest in medicinal chemistry research, featuring a thiophene ring and a sulfonamide group linked to a tosyl-protected tetrahydroisoquinoline moiety . The structural motif of N-sulfonyl-tetrahydroisoquinolines is associated with notable biological activities. Recent scientific investigations into related derivatives have demonstrated potent antifungal properties against species such as Aspergillus and Penicillium , suggesting potential applications for this compound class in developing new antimicrobial agents . Furthermore, the presence of the sulfonamide functional group is a key pharmacophore in many FDA-approved drugs and is known to confer the ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . This inhibition can lead to a range of pharmacological effects, positioning this compound as a valuable candidate for research in areas including oncology, infectious diseases, and inflammation . The molecular formula is C20H19ClN2O4S3 and it has a molecular weight of 483.0 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S3/c1-14-2-6-18(7-3-14)30(26,27)23-11-10-15-4-5-17(12-16(15)13-23)22-29(24,25)20-9-8-19(21)28-20/h2-9,12,22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRXNKTWTOYNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Tosylation of tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is tosylated using tosyl chloride in the presence of a base, such as pyridine.

    Coupling: The final step involves coupling the tosyl-protected tetrahydroisoquinoline with the chlorinated thiophene-sulfonamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For example, studies have indicated that compounds similar to 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression.

Case Study: Antitumor Efficacy
A study involving related compounds reported an IC50 value of 0.048 µM against A549 lung cancer cells, indicating potent antitumor activity with minimal cytotoxicity towards normal cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar sulfonamide derivatives have demonstrated potent activity in reducing inflammation in preclinical models. For instance, compounds within this class have shown significant inhibition of pro-inflammatory cytokines in vitro.

Mechanism of Action
The anti-inflammatory effects may be attributed to the inhibition of specific enzymes involved in inflammatory pathways or modulation of cytokine production.

Antimicrobial Activity

Some studies suggest that related compounds exhibit antimicrobial properties against various pathogens. The sulfonamide group enhances antibacterial activity by targeting bacterial dihydropteroate synthase, crucial for folate synthesis.

Mechanism of Action
The inhibition of bacterial enzyme activity disrupts nucleotide synthesis pathways in rapidly dividing cells, which can also be extrapolated to potential anticancer effects.

Pharmacological Properties

Recent studies have highlighted several key biological activities associated with this compound:

  • Inhibition of Enzyme Activity: The sulfonamide group is known for inhibiting bacterial enzymes essential for folate synthesis.
  • Modulation of Apoptotic Pathways: The compound may activate caspase pathways leading to apoptosis in cancer cells, evidenced by increased caspase 3 activity in treated cell lines.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Ring: Achieved through methods like the Gewald reaction.
  • Introduction of the Sulfonamide Group: Involves reacting the thiophene derivative with sulfonyl chloride in the presence of a base.
  • Tosylation of Tetrahydroisoquinoline: Conducted using tosyl chloride in the presence of a base such as pyridine.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for different applications.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester: This compound shares the thiophene and sulfonamide moieties but differs in the substituents and overall structure.

    4-chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: This compound has a similar tosyl-protected moiety but a different core structure.

Uniqueness

5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a tosyl-protected tetrahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Biological Activity

5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a thiophene ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide. Its molecular formula is C20H19ClN2O4S3C_{20}H_{19}ClN_2O_4S^3, which reflects the presence of various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19ClN2O4S3
Molecular Weight440.95 g/mol
CAS Number955224-53-0

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to act by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group enhances electrophilicity, which may increase the compound's reactivity towards biological targets .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various pathogens.

2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of aminopeptidase N/CD13, which is implicated in tumor progression and metastasis .

3. Antiproliferative Activity
Preliminary studies indicate that the compound may have antiproliferative effects on certain cancer cell lines. The presence of the tetrahydroisoquinoline moiety is thought to contribute to this activity by disrupting microtubule dynamics .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties : A series of tests demonstrated that derivatives similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibits aminopeptidase N/CD13 with an IC50 value indicating potent activity compared to standard inhibitors.
  • Antiproliferative Effects : Research conducted on MOLT-3 cell lines showed that the compound significantly reduced cell viability at certain concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Sulfonylation : Reacting the tetrahydroisoquinoline core with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions .
  • Tosylation : Introducing the tosyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., dichloromethane) and controlled heating (40–60°C) .
  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor reaction progress via TLC (Rf tracking) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 resolves aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10 ppm). Compare integrals to confirm stoichiometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~538).
  • HPLC : Use reverse-phase systems with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

  • Crystallographic Refinement : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data. Address discrepancies (e.g., disordered solvent molecules) by adjusting occupancy parameters and applying restraints .
  • Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify overfitting in SHELX-refined models .
  • Spectroscopic Reconciliation : If NMR signals conflict with crystallographic bond lengths, re-examine solvent effects (e.g., DMSO-induced proton exchange) or consider dynamic processes (e.g., ring puckering) .

Q. What strategies can elucidate the compound’s neuropharmacological mechanism of action despite limited in vivo data?

Methodological Answer:

  • Receptor Profiling : Perform competitive binding assays against dopaminergic (D2/D3) and serotonergic (5-HT2A) receptors. Use radiolabeled ligands (e.g., [3H]-spiperone) to quantify IC50 values .
  • Computational Docking : Employ Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites. Validate predictions via mutagenesis studies on key residues (e.g., D3 receptor Asp110) .
  • Functional Assays : Measure cAMP inhibition (for D2-like receptors) or calcium flux (for 5-HT2A) in transfected HEK293 cells .

Q. How can methodological disparities between computational and experimental data in structure-activity relationship (SAR) studies be addressed?

Methodological Answer:

  • Hybrid Modeling : Integrate wet-lab data (e.g., IC50 values) with QSAR models. Use partial least squares (PLS) regression to weight descriptors (e.g., logP, polar surface area) .
  • Cluster Analysis : Apply hierarchical clustering to reconcile non-overlapping chemical feature clusters from divergent studies. Prioritize experimentally validated pharmacophores (e.g., sulfonamide H-bond acceptors) .
  • Sensitivity Testing : Vary computational parameters (e.g., force fields in MD simulations) and compare outcomes to crystallographic data .

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